2-Fluoro-5-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxybenzaldehydes, involves reactions with alkynes, alkenes, or allenes using a rhodium catalyst system to give corresponding 2-alkenoylphenols in good yields, showcasing the versatility of hydroxybenzaldehydes in chemical synthesis (Kokubo et al., 1999). The synthesis pathways for fluoro-substituted benzaldehydes include oxidation of fluorotoluene, chlorination hydrolysis, and oxidation of fluorobenzyl alcohol, among others, highlighting the variety of methods available for introducing the fluoro and hydroxy groups into the benzaldehyde structure (Qin, 2009).
Molecular Structure Analysis
Molecular structure investigations reveal the influence of substituents on the conformation and stability of fluoro-substituted benzaldehydes. For instance, studies on 2-fluoro-4-bromobenzaldehyde (FBB) using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) calculations, show the importance of intermolecular hydrogen bonding and the preference for stable O-trans conformations (Tursun et al., 2015). These findings highlight the structural nuances of fluoro-hydroxybenzaldehydes and their derivatives.
Chemical Reactions and Properties
The chemical reactivity of 2-hydroxybenzaldehydes with various reagents demonstrates the potential for diverse chemical transformations. For example, reactions with alkynes and alkenes in the presence of a rhodium catalyst lead to the formation of 2-alkenoylphenols, illustrating the compound's ability to undergo C-H bond cleavage and engage in regioselective reactions (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of fluoro-substituted benzaldehydes are significantly influenced by their molecular structure. The investigation of compounds like 2-fluoro-4-bromobenzaldehyde through experimental and computational studies provides insights into their crystalline structure, highlighting the role of intermolecular interactions and conformational preferences (Tursun et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction capabilities, of 2-fluoro-5-hydroxybenzaldehyde can be inferred from studies on related compounds. The diverse synthesis methods and reactions involving hydroxybenzaldehydes and fluoro-substituted analogs underscore the compound's versatility in organic synthesis and its potential for further chemical modifications (Qin, 2009).
Scientific Research Applications
Fluorescence Derivatization Reagent : 2-Amino-4,5-ethylenedioxyphenol, related to the chemical structure of 2-Fluoro-5-hydroxybenzaldehyde, is a useful precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This allows for the production of fluorescent derivatives that can be separated by reversed-phase chromatography with detection limits of 5-10 pmol on the column (Nohta et al., 1994).
Alteration of Biological Properties : Fluorine substituents in norepinephrine alter its biological properties, with variants like 2-fluoronorepinephrine being a pure beta-adrenergic agonist. This highlights the role of fluorine substitution in modifying biological activity (Kirk et al., 1979).
Antiviral Activity : Derivatives like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde show promising antiviral activity against influenza type D virus. Molecular docking simulations have indicated good binding affinity, hinting at potential therapeutic applications (Mary & James, 2020).
Bioimaging : Certain compounds related to 2-Fluoro-5-hydroxybenzaldehyde are more sensitive and suitable for bioimaging, thus serving as a promising method for copper ion detection (Gao et al., 2014).
C-H Bond Cleavage : A rhodium-based catalyst system efficiently cleaves aldehyde C-H bonds to produce 2-alkenoylphenols in good to excellent yields, with regioselectivity depending on acetylene substituents. This chemical reaction is significant in synthetic chemistry for creating complex molecules (Kokubo et al., 1999).
Fluorescence Quantum Yield : Investigations into the fluorescence quantum yield of compounds related to 2-Fluoro-5-hydroxybenzaldehyde have provided insights into their excitation properties, crucial for applications in fluorescence spectroscopy (Nagaoka et al., 1986).
Trace Amounts Determination : Methods have been developed for the spectrophotometric determination of trace amounts of cobalt using derivatives of 2-hydroxybenzaldehyde, showcasing its application in analytical chemistry (Park & Cha, 1998).
Proton Transfer Study : Studies on substituent effects on intramolecular proton transfer in anils of 2-hydroxybenzaldehydes have been consistent with experimental observations and theoretical predictions, contributing to our understanding of chemical kinetics and mechanism (Alarcón et al., 1999).
Adrenergic Activity Modification : Ring-fluorination of phenylephrine, a compound structurally related to 2-Fluoro-5-hydroxybenzaldehyde, significantly alters its adrenergic properties, making it more potent and selective for alpha-adrenergic receptors (Kirk et al., 1986).
Safety And Hazards
2-Fluoro-5-hydroxybenzaldehyde is classified as harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-5-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILBNSNKISKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343079 | |
Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxybenzaldehyde | |
CAS RN |
103438-84-2 | |
Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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